N-(4-ethoxyphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide N-(4-ethoxyphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 1040651-24-8
VCID: VC11944528
InChI: InChI=1S/C24H24N4O2S/c1-3-17-5-7-18(8-6-17)21-15-22-24(25-13-14-28(22)27-21)31-16-23(29)26-19-9-11-20(12-10-19)30-4-2/h5-15H,3-4,16H2,1-2H3,(H,26,29)
SMILES: CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)OCC
Molecular Formula: C24H24N4O2S
Molecular Weight: 432.5 g/mol

N-(4-ethoxyphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

CAS No.: 1040651-24-8

Cat. No.: VC11944528

Molecular Formula: C24H24N4O2S

Molecular Weight: 432.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-ethoxyphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide - 1040651-24-8

Specification

CAS No. 1040651-24-8
Molecular Formula C24H24N4O2S
Molecular Weight 432.5 g/mol
IUPAC Name N-(4-ethoxyphenyl)-2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Standard InChI InChI=1S/C24H24N4O2S/c1-3-17-5-7-18(8-6-17)21-15-22-24(25-13-14-28(22)27-21)31-16-23(29)26-19-9-11-20(12-10-19)30-4-2/h5-15H,3-4,16H2,1-2H3,(H,26,29)
Standard InChI Key XVUAMCQDVSPPBZ-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)OCC
Canonical SMILES CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)OCC

Introduction

N-(4-ethoxyphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a chemically complex organic compound that belongs to the class of heterocyclic compounds. Its molecular structure features a pyrazolo[1,5-a]pyrazine core, a sulfanyl group, and an acetamide moiety. These structural elements contribute to its unique chemical properties and potential applications in medicinal chemistry.

Key Characteristics:

  • Molecular Formula: C22H22N4O2S

  • Molecular Weight: Approximately 406.51 g/mol

  • Structural Features:

    • Pyrazolo[1,5-a]pyrazine core

    • Sulfanyl (–S–) group

    • Acetamide (–CONH–) moiety

    • Aromatic substituents (4-ethoxyphenyl and 4-ethylphenyl)

Synthesis

The synthesis of N-(4-ethoxyphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide involves multi-step organic reactions. The process typically includes:

  • Formation of the Pyrazolo[1,5-a]pyrazine Core:
    This step involves cyclization reactions using pyrazole derivatives and appropriate reagents to form the fused heterocyclic ring system.

  • Introduction of the Sulfanyl Group:
    The sulfanyl group is attached to the acetamide backbone through thiolation reactions.

  • Attachment of Aromatic Substituents:
    The ethoxyphenyl and ethylphenyl groups are introduced via electrophilic aromatic substitution or coupling reactions.

Reaction Conditions:

  • Solvents: Commonly used solvents include dimethylformamide (DMF) or acetonitrile.

  • Catalysts: Transition metal catalysts such as palladium or copper are often employed.

  • Temperature: Moderate to high temperatures (50–150°C) are typically required for efficient synthesis.

Structural Analysis

The compound's structure can be confirmed using advanced spectroscopic techniques:

TechniquePurpose
Nuclear Magnetic Resonance (NMR)Identifies hydrogen and carbon environments in the molecule.
Mass Spectrometry (MS)Confirms molecular weight and fragmentation patterns.
Infrared Spectroscopy (IR)Detects functional groups such as –CONH and –S–.
X-ray CrystallographyProvides detailed three-dimensional structural information.

Example Data:

  • NMR Peaks: Aromatic protons (~7–8 ppm), ethoxy group (~3–4 ppm), sulfanyl-linked protons (~2–3 ppm).

  • IR Absorption Bands: Amide stretch (~1650 cm⁻¹), sulfanyl group (~700 cm⁻¹).

Reactivity Profile:

  • Nucleophilic Reactions: The electron-deficient centers in the pyrazolo[1,5-a]pyrazine core make it susceptible to nucleophilic attack.

  • Oxidation/Reduction: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

  • Hydrolysis: The acetamide moiety is prone to hydrolysis under acidic or basic conditions.

Medicinal Chemistry:

Preliminary studies suggest that N-(4-ethoxyphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide may serve as a lead compound for drug development due to its interaction with biological targets such as protein kinases.

Mechanism of Action:

Molecular docking studies indicate that this compound may act as an inhibitor by binding to specific kinase domains involved in cellular signaling pathways.

Biological Activity:

While experimental data is limited, similar compounds have demonstrated:

  • Anti-inflammatory properties through inhibition of enzymes like cyclooxygenase (COX).

  • Anticancer activity by targeting cell proliferation pathways.

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